1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide
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Overview
Description
(4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinylcarbonyl group, and a methanesulfonamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenyl compounds, followed by the introduction of the pyrrolidinylcarbonyl group through a series of nucleophilic substitution reactions. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistent quality of the product. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(4-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-7-3-14(4-8-16)13-25(23,24)20-17-9-5-15(6-10-17)18(22)21-11-1-2-12-21/h3-10,20H,1-2,11-13H2 |
InChI Key |
ZTROIJUUWYRHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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